3-(4-Bromophenyl)propanal

Description

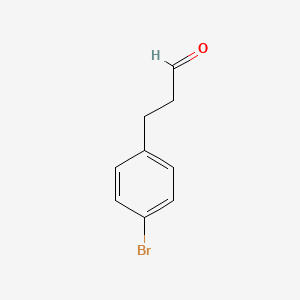

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZJWVPNFPPSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467249 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80793-25-5 | |

| Record name | 3-(4-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Bromophenyl)propanal chemical properties and structure

An In-Depth Technical Guide to 3-(4-Bromophenyl)propanal: Chemical Properties, Structure, and Synthetic Insights

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the utility of bifunctional scaffolds cannot be overstated. Aryl halides, in particular, serve as versatile handles for a myriad of cross-coupling reactions, while the aldehyde functionality provides a gateway to a vast chemical space through reactions such as reductive amination, Wittig olefination, and aldol condensations. This compound emerges as a molecule of significant interest, embodying this dual reactivity. This guide provides a comprehensive technical overview of its chemical properties, structural attributes, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde. The molecule incorporates a propanal chain attached to a benzene ring at the para-position relative to a bromine atom. This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis.

Structural and Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Bromophenylpropanal, 4-Bromobenzenepropanal | [1] |

| CAS Number | 80793-25-5 | [2] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

Physicochemical Data

| Property | Value | Source & Rationale |

| Physical State | Liquid | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and cyclohexane. | Inferred from its synthesis and purification protocol.[2] |

The structure of this compound is depicted below using its SMILES representation.

Caption: 2D structure of this compound.

Synthesis and Purification

The preparation of this compound is most commonly achieved through the oxidation of its corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol. This transformation is a cornerstone of synthetic organic chemistry, and the choice of oxidant is critical to ensure high yield and prevent over-oxidation to the carboxylic acid.

Recommended Synthetic Protocol: Dess-Martin Periodinane Oxidation

A reliable and high-yielding method for the synthesis of this compound involves the use of Dess-Martin periodinane (DMP), a mild oxidant that is particularly effective for the conversion of primary alcohols to aldehydes.[2]

Experimental Protocol:

-

Dissolution: Dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in dichloromethane (DCM).

-

Addition of Oxidant: Add Dess-Martin periodinane (approximately 1.0 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with DCM.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient of DCM in cyclohexane to afford the pure this compound as a colorless liquid.[2] A yield of 96% has been reported for this transformation.[2]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key expected and reported spectral data are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aldehydic Proton (CHO): A characteristic singlet is observed at approximately δ 9.81 ppm.[2]

-

Aromatic Protons: The para-substituted benzene ring gives rise to two doublets. The protons ortho to the bromine atom appear around δ 7.41 ppm, while the protons meta to the bromine (and ortho to the propanal chain) are found at approximately δ 7.07 ppm.[2] The coupling constant (J) for these doublets is typically around 8.4 Hz.[2]

-

Aliphatic Protons (CH₂CH₂): The two methylene groups of the propanal chain appear as triplets. The methylene group adjacent to the aldehyde (C2) is expected around δ 2.74-2.79 ppm, while the methylene group attached to the phenyl ring (C3) appears at approximately δ 2.91 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peaks will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The calculated m/z for the molecular ion [M]⁺ is 212/214.[2]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile electrophile, participating in a wide range of transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful tool for introducing diversity in drug discovery programs.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon chain extension.

-

Aldol and Related Condensations: Can act as an electrophile in reactions with enolates or other nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.

Reactivity of the Aryl Bromide

The C-Br bond is a key handle for metal-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form aryl alkynes.

This dual reactivity makes this compound a valuable building block. For instance, the aldehyde can be used to construct a side chain, while the aryl bromide allows for the subsequent introduction of another molecular fragment via cross-coupling, as illustrated in the logical diagram below.

Caption: Synthetic pathways utilizing this compound.

While direct applications of this compound in drug development are not extensively documented in the provided literature, related compounds such as R-3-Amino-3-(4-bromophenyl)propionic acid are noted as important intermediates for treatments of neurological disorders.[3] This suggests that derivatives of this compound could serve as valuable scaffolds in neuroscience research and other therapeutic areas.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, the hazards can be inferred from related compounds like 3-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propanoic acid.[4][5]

-

Potential Hazards: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

-

Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable building block that offers dual points of reactivity. Its straightforward synthesis from the corresponding alcohol and the versatile chemistry of its aldehyde and aryl bromide functionalities make it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science. Proper handling and an understanding of its spectral properties are key to its effective use in the laboratory.

References

Spectroscopic Data for 3-(4-Bromophenyl)propanal: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Bromophenyl)propanal, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This guide emphasizes the interpretation of spectral data and outlines the methodologies for their acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound, with the chemical formula C₉H₉BrO, is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a brominated phenyl ring and a propanal chain, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in research and development. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The key features include a para-substituted benzene ring, a propyl chain, and a terminal aldehyde functional group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their connectivity.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.81 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.41 | Doublet | 2H | Aromatic protons (ortho to Br) |

| 7.07 | Doublet | 2H | Aromatic protons (meta to Br) |

| 2.91 | Triplet | 2H | Methylene protons (-CH₂-Ar) |

| 2.79-2.74 | Multiplet | 2H | Methylene protons (-CH₂-CHO) |

Data sourced from ChemicalBook.[1]

Interpretation:

-

The downfield singlet at 9.81 ppm is characteristic of an aldehydic proton, a consequence of the deshielding effect of the adjacent carbonyl group.

-

The two doublets at 7.41 and 7.07 ppm are indicative of a para-substituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are more deshielded and appear further downfield.

-

The triplet at 2.91 ppm corresponds to the methylene group attached to the aromatic ring. It is split into a triplet by the adjacent methylene group.

-

The multiplet between 2.79-2.74 ppm is assigned to the methylene group adjacent to the aldehyde group. Its more complex splitting pattern arises from coupling to both the adjacent methylene group and the aldehydic proton.

Caption: Key ¹H NMR correlations in this compound.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| ~202 | Aldehyde Carbonyl (C=O) |

| ~140 | Aromatic Carbon (C-Br) |

| ~132 | Aromatic Carbons (CH, ortho to Br) |

| ~130 | Aromatic Carbons (CH, meta to Br) |

| ~120 | Aromatic Carbon (C-CH₂) |

| ~45 | Methylene Carbon (-CH₂-CHO) |

| ~30 | Methylene Carbon (-CH₂-Ar) |

Rationale for Prediction:

-

The aldehydic carbonyl carbon is expected to be the most downfield signal, typically appearing around 200 ppm.[2]

-

The aromatic carbons will have distinct chemical shifts due to the electronic effects of the bromine and the propyl-aldehyde substituents. The carbon attached to the bromine will be significantly shifted, as will the carbon attached to the side chain.

-

The aliphatic methylene carbons will appear in the upfield region, with the carbon alpha to the carbonyl group being more deshielded than the one attached to the aromatic ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the public domain. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2920-2820 | Medium | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1590, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1070 | Strong | C-Br stretch |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Interpretation of Predicted Spectrum:

-

The most characteristic peak for an aldehyde is the strong C=O stretching vibration, expected around 1725 cm⁻¹.

-

Another key indicator for an aldehyde is the C-H stretch of the aldehyde proton, which typically appears as a medium intensity band around 2720 cm⁻¹.[3]

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong C-H out-of-plane bending vibration around 820 cm⁻¹, characteristic of para-substitution.

-

The C-Br stretching frequency is expected to appear in the fingerprint region, around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 214/212 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 185/183 | [M-CHO]⁺ |

| 134 | [C₉H₉]⁺ (loss of Br) |

| 104 | [C₇H₇]⁺ (tropylium ion) |

Data interpreted from ChemicalBook.[1]

Interpretation:

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of similar intensity at m/z 212 and 214.

-

A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to a fragment ion at m/z 183 and 185.

-

Loss of the bromine radical would result in a fragment at m/z 134.

-

The peak at m/z 104 likely corresponds to the stable tropylium ion, a common fragment in compounds containing a benzyl group.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate the chemical shift using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR and mass spectrometry data are well-established, while the ¹³C NMR and IR spectra are predicted based on sound chemical principles. This information is invaluable for the unambiguous identification and quality control of this important synthetic intermediate. The provided experimental protocols offer a practical framework for researchers to obtain their own high-quality spectroscopic data.

References

-

Doc Brown's Chemistry. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical characteristics of 3-(4-Bromophenyl)propanal

An In-depth Technical Guide to 3-(4-Bromophenyl)propanal

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No: 80793-25-5). As a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials, a thorough understanding of its properties is essential for researchers and drug development professionals. This document details the compound's structural identification, analytical characterization through modern spectroscopic methods, a validated laboratory-scale synthesis protocol, and critical insights into its chemical reactivity. Furthermore, it consolidates essential safety, handling, and storage protocols to ensure its proper use in a research environment.

Compound Identification and Core Physical Properties

This compound is an aromatic aldehyde featuring a bromine substituent on the phenyl ring. This structure imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses. The bromine atom serves as a useful handle for cross-coupling reactions, while the propanal moiety offers a site for nucleophilic attack and chain elongation.

The fundamental identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 80793-25-5 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1][3] |

| Molecular Weight | 213.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Colorless to Yellow Liquid | [1] |

| Storage Temperature | Freezer (Recommended) | |

| InChI | 1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2 | [3] |

| InChI Key | RXZJWVPNFPPSEM-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1CCC=O)Br | [4] |

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for analytical validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the structural integrity of this compound. The spectrum is characterized by distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons.

The causality behind the signal assignments is rooted in the electronic environment of the protons. The aldehydic proton is highly deshielded by the adjacent carbonyl group, resulting in its characteristic downfield shift. The aromatic protons exhibit a classic AA'BB' splitting pattern typical of para-substituted benzene rings. The aliphatic protons on the propyl chain show coupling to their neighbors, resulting in triplet and multiplet signals.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Source |

| 9.81 ppm | Singlet (s) | 1H | Aldehyde (-CHO) | N/A | [1] |

| 7.41 ppm | Doublet (d) | 2H | Aromatic (Ar-H ortho to Br) | 8.4 Hz | [1] |

| 7.07 ppm | Doublet (d) | 2H | Aromatic (Ar-H meta to Br) | 8.4 Hz | [1] |

| 2.91 ppm | Triplet (t) | 2H | Benzylic (-CH₂-Ar) | 7.6 Hz | [1] |

| 2.77 ppm (approx.) | Multiplet (m) | 2H | Aliphatic (-CH₂-CHO) | - | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For this compound, the most diagnostic absorption is the strong carbonyl (C=O) stretch, which is a hallmark of aldehydes.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Source(s) |

| ~2880-2650 | Medium, often two bands | C-H Stretch (Aldehyde) | [5] |

| ~1740-1720 | Strong, Sharp | C=O Stretch (Carbonyl) | [5] |

| ~1590, ~1485 | Medium-Strong | C=C Stretch (Aromatic Ring) | Inferred |

| ~1070, ~1010 | Strong | C-Br Stretch / In-plane C-H bend | Inferred |

| ~810 | Strong | C-H Bend (Para-disubstituted aromatic) | Inferred |

The presence of the strong C=O band around 1730 cm⁻¹ and the characteristic C-H aldehyde stretches confirms the aldehyde functionality, distinguishing it from its precursor alcohol, which would show a broad O-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (M and M+2) of almost equal intensity.

-

Calculated Molecular Ion [M]⁺: m/z 212 (for ⁷⁹Br) and 214 (for ⁸¹Br).[1]

-

Fragmentation: Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (M-1) and alpha-cleavage, leading to fragments such as [M-CHO]⁺. The base peak is often associated with stable fragments resulting from cleavage of the propyl chain.

Synthesis and Purification

A reliable and high-yielding synthesis is critical for obtaining high-purity material for research and development. The most common laboratory-scale preparation involves the mild oxidation of the corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol.

Synthesis via Oxidation of 3-(4-Bromophenyl)propan-1-ol

The use of Dess-Martin periodinane (DMP) is a field-proven choice for this transformation.[1] DMP is a hypervalent iodine reagent that offers high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, under mild, neutral conditions. This avoids the harsh acidic or basic conditions of other methods (e.g., chromate-based oxidants) that could lead to side reactions.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on careful control of reagents and conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Oxidation: To the stirred solution, add Dess-Martin periodinane (1.05 eq) portion-wise at room temperature.[1] Causality Note: Adding the oxidant in portions helps to control any potential exotherm. The reaction mixture will typically become cloudy.

-

Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear. Trustworthiness Note: This step neutralizes the acetic acid byproduct of DMP and reduces the remaining oxidant, which is crucial for a clean workup.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective.[1] Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a colorless or pale yellow liquid.[1]

Chemical Reactivity and Mechanistic Insights

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary center of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

Compared to a ketone like 1-(4-bromophenyl)propan-1-one, this aldehyde is significantly more reactive towards nucleophilic addition.[6] This enhanced reactivity is due to two main factors:

-

Steric Effects: The presence of a small hydrogen atom on the carbonyl carbon (as opposed to a larger alkyl or aryl group in a ketone) presents less steric hindrance to an incoming nucleophile.[7]

-

Electronic Effects: Alkyl groups are electron-donating, which would stabilize the partial positive charge on a ketone's carbonyl carbon. The aldehyde has only one such group attached to the carbonyl, making its carbon more electrophilic and thus more reactive.[6][7]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Oxidation and Reduction Reactions

-

Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the primary alcohol, 3-(4-bromophenyl)propan-1-ol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The compound is classified with several hazards that require appropriate engineering controls and personal protective equipment.

| Hazard Class | GHS Code | Description | Source |

| Flammability | H227 | Combustible liquid | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[8][10]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, and open flames.

Conditions for Safe Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Freezer storage is recommended for long-term stability.

-

Store away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its synthesis via the oxidation of the corresponding alcohol is efficient and reliable. The reactivity of its aldehyde functional group, governed by steric and electronic factors, makes it a prime substrate for nucleophilic addition reactions, while the brominated aromatic ring opens avenues for further functionalization. A comprehensive understanding of its characteristics, coupled with strict adherence to safety protocols, is paramount for its successful application in the fields of chemical research and drug discovery.

References

- 1. 3-(4-BROMO-PHENYL)-PROPIONALDEHYDE | 80793-25-5 [chemicalbook.com]

- 2. 3-(4-BROMOPHENYL)PROPIONALDEHYDE | CAS#:80793-25-5 | Chemsrc [chemsrc.com]

- 3. 3-(4-Bromophenyl)propionaldehyde | CymitQuimica [cymitquimica.com]

- 4. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. doubtnut.com [doubtnut.com]

- 7. sarthaks.com [sarthaks.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(4-Bromophenyl)propionaldehyde (CAS 80793-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)propionaldehyde, a valuable building block in organic synthesis, identified by the CAS number 80793-25-5. While initial database searches may present some ambiguity with other compounds, this guide will focus on the properties, synthesis, applications, and safety considerations of 3-(4-Bromophenyl)propionaldehyde, the compound most consistently and authoritatively associated with this CAS designation. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights into the causality behind experimental choices and the strategic value of this molecule in the landscape of chemical research and drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of 3-(4-Bromophenyl)propionaldehyde are crucial for its handling, reaction setup, and purification. These properties dictate its behavior in various solvent systems and its reactivity profile.

| Property | Value | Source(s) |

| CAS Number | 80793-25-5 | [1][][3] |

| Molecular Formula | C₉H₉BrO | [1][] |

| Molecular Weight | 213.07 g/mol | [1][] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | [] |

| Density | 1.399 g/cm³ (Predicted) | [] |

| InChI Key | RXZJWVPNFPPSEM-UHFFFAOYSA-N | [1][] |

| SMILES | C1=CC(=CC=C1CCC=O)Br | [] |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [5] |

Synthesis and Mechanism

The synthesis of 3-(4-Bromophenyl)propionaldehyde is most effectively achieved through the oxidation of the corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol. A particularly mild and selective method for this transformation is the Dess-Martin oxidation, which offers high yields and tolerance for various functional groups.[6][7]

Experimental Protocol: Dess-Martin Oxidation of 3-(4-bromophenyl)propan-1-ol

This protocol is based on a general procedure for the Dess-Martin oxidation and a specific example of the synthesis of 3-(4-bromophenyl)propanal.[4][8]

Materials:

-

3-(4-bromophenyl)propan-1-ol

-

Dichloromethane (DCM), anhydrous

-

2 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Cyclohexane (cHex)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-bromophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.0-1.1 equivalents) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane as the eluent to afford pure 3-(4-bromophenyl)propionaldehyde as a colorless liquid.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of 3-(4-Bromophenyl)propionaldehyde.

Applications in Research and Drug Discovery

3-(4-Bromophenyl)propionaldehyde serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of both an aldehyde and a bromo-functionalized aromatic ring provides two reactive handles for further chemical transformations.

-

Aldehyde Functionality: The aldehyde group is a key functional group for forming carbon-carbon and carbon-heteroatom bonds. It can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination to form amines, and aldol condensations.

-

Bromophenyl Group: The bromo-substituted phenyl ring is a classic precursor for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of biaryl and other complex scaffolds.

The strategic combination of these two functionalities makes 3-(4-Bromophenyl)propionaldehyde a valuable starting material for the synthesis of novel compounds with potential biological activity. For instance, bromophenol derivatives have been explored as potential anticancer agents.[9]

Logical Relationship of Functional Groups in Synthesis

Caption: Synthetic pathways from 3-(4-Bromophenyl)propionaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Bromophenyl)propionaldehyde. The following table summarizes key safety information based on available data for propionaldehyde and related compounds.[10][11]

| Hazard Category | Precautionary Statement | Source(s) |

| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [10][11] |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. | [10][11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. Wear eye protection/face protection. | [10][11] |

| Respiratory Irritation | May cause respiratory irritation. | [10][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. | |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. Keep away from heat, sparks, open flames, and hot surfaces. |

Suppliers

3-(4-Bromophenyl)propionaldehyde is available from a number of chemical suppliers. The following is a non-exhaustive list of vendors:

-

BOC Sciences[]

-

BLD Pharm[5]

-

ChemicalBook[4]

-

CymitQuimica[1]

-

Fisher Scientific (via eMolecules)[12]

-

Jinan Tantu Chemicals Co., Ltd.[13]

-

Shanghai Daken Advanced Materials Co., Ltd.[14]

-

Sunway Pharm Ltd.[15]

-

AN PharmaTech[3]

References

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

-

Dess-Martin periodinane. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-(4-Bromophenyl)propionaldehyde|80793-25-5. (n.d.). AN PharmaTech. Retrieved from [Link]

-

3-(4-BROMOPHENYL)PROPIONALDEHYDE | CAS#:80793-25-5. (n.d.). ChemSrc. Retrieved from [Link]

-

China Ensitrelvir Suppliers, Factory - Customized Mobocertinib Wholesale - Page 32. (n.d.). Jinan Tantu Chemicals Co., Ltd. Retrieved from [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-(3-bromophenyl)propanal. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Propionaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

- Wang, L., et al. (2017).

- Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. (2020). RSC Medicinal Chemistry, 11(11), 1337–1346.

- 2-(3-Bromophenyl)

Sources

- 1. 3-(4-Bromophenyl)propionaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3-(4-Bromophenyl)propionaldehyde|80793-25-5--AN PharmaTech Co Ltd [anpharma.net]

- 4. 3-(4-BROMO-PHENYL)-PROPIONALDEHYDE | 80793-25-5 [chemicalbook.com]

- 5. 80793-25-5|this compound|BLD Pharm [bldpharm.com]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. eMolecules 3-(4-Bromophenyl)propionaldehyde | 80793-25-5 | MFCD07772913 | Fisher Scientific [fishersci.com]

- 13. tantuchemicals.com [tantuchemicals.com]

- 14. dakenam.com [dakenam.com]

- 15. 3-(4-Bromophenyl)propionaldehyde - CAS:80793-25-5 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to 3-(4-Bromophenyl)propanal: Synthesis, Characterization, and Applications in Drug Discovery

Introduction to 3-(4-Bromophenyl)propanal

This compound is an aromatic aldehyde that incorporates a bromophenyl group. This combination of a reactive aldehyde functionality and a synthetically versatile brominated aromatic ring makes it a molecule of significant interest for the construction of more complex chemical entities. The aldehyde group serves as a key handle for a wide range of chemical transformations, while the bromophenyl moiety is a common feature in many pharmaceutical agents, often contributing to enhanced binding affinity or improved pharmacokinetic properties.

Given its utility, the synthesis and characterization of this compound are of prime importance for its effective use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula.

| Property | Value |

| Chemical Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate |

Synthesis of this compound

The most direct and common route to synthesize this compound is through the selective oxidation of its corresponding primary alcohol, 3-(4-Bromophenyl)propan-1-ol. Several methods are effective for this transformation, with the Swern oxidation being a particularly mild and reliable choice that avoids the use of heavy metals and prevents over-oxidation to the carboxylic acid.[1][2]

Experimental Protocol: Swern Oxidation of 3-(4-Bromophenyl)propan-1-ol

This protocol details the steps for the oxidation of 3-(4-Bromophenyl)propan-1-ol to this compound.

Materials:

-

3-(4-Bromophenyl)propan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

-

Standard laboratory glassware

Procedure:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[2][3]

-

Addition of the Alcohol: Dissolve 3-(4-Bromophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Continue stirring the reaction mixture at -78 °C for 30-45 minutes.[2]

-

Elimination and Aldehyde Formation: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.[3]

-

Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for the Swern Oxidation of 3-(4-Bromophenyl)propan-1-ol.

Structural Elucidation and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following sections describe the expected spectral data for this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton should appear as a triplet in the downfield region, typically between δ 9.5 and 10.0 ppm. The aromatic protons on the bromophenyl ring will likely appear as two doublets in the range of δ 7.0-7.6 ppm. The two methylene groups of the propyl chain will give rise to two multiplets, a triplet of triplets adjacent to the aldehyde and a triplet adjacent to the aromatic ring.[4]

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the aromatic ring will appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a distinct chemical shift. The two aliphatic carbons will have signals in the upfield region, typically between 20 and 50 ppm.[5]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 212 and an M+2 peak at m/z 214 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6]

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to give an [M-1]⁺ peak, and cleavage of the C-C bond adjacent to the carbonyl group.[7][8]

Applications in Drug Development and Medicinal Chemistry

The chemical structure of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Versatile Aldehyde Functionality: The aldehyde group can participate in numerous chemical reactions, such as reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form α,β-unsaturated carbonyl compounds. These transformations allow for the introduction of diverse functional groups and the construction of complex molecular scaffolds.[9]

-

The Role of the Bromophenyl Moiety: The bromophenyl group is a common substituent in many approved drugs. It can serve as a handle for further functionalization through cross-coupling reactions like Suzuki and Sonogashira couplings, enabling the introduction of other aryl or alkyl groups. Additionally, the bromine atom can participate in halogen bonding, which can enhance the binding affinity of a molecule to its biological target.[10][11]

-

Scaffold for Novel Therapeutics: By leveraging the reactivity of both the aldehyde and the bromophenyl group, this compound can be used to synthesize libraries of novel compounds for screening against various disease targets, including those involved in cancer, infectious diseases, and neurological disorders. The bromophenol moiety, which can be derived from such precursors, has shown a range of biological activities.[12]

Caption: Potential synthetic pathways and applications of this compound.

Conclusion

This compound represents a synthetically useful, though not commercially available, chemical intermediate. Its preparation via the oxidation of the corresponding alcohol is straightforward, and its structure can be unambiguously confirmed by standard analytical methods. The presence of both a reactive aldehyde and a functionalizable bromophenyl group provides medicinal chemists with a versatile platform for the synthesis of novel and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers looking to incorporate this valuable building block into their synthetic strategies.

References

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. Available at: [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

-

Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available at: [Link]

-

Iraqi Journal of Science. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Available at: [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Available at: [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]

-

Studylib. PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Available at: [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. Available at: [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

-

Wikipedia. Dess–Martin oxidation. Available at: [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Available at: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available at: [Link]

-

Whitman People. GCMS Section 6.11.4. Available at: [Link]

-

PubMed Central. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Available at: [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]

-

Expert Opinion on Drug Metabolism & Toxicology. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Available at: [Link]

-

ePrints Soton. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Available at: [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 11. 4-Bromobenzaldehyde ReagentPlus , 99 1122-91-4 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

Potential hazards and safety precautions for 3-(4-Bromophenyl)propanal

Introduction

3-(4-Bromophenyl)propanal, a substituted aromatic aldehyde, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both an aldehyde group and a brominated phenyl ring, allows for a wide range of chemical transformations. However, as with many reactive organic molecules, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the toxicological profile, safety precautions, and emergency procedures for this compound, designed for researchers and professionals in drug development and chemical synthesis.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound and structurally similar compounds stem from their irritant properties and potential for acute toxicity upon ingestion or inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Risk Assessment and Exposure Control

A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE) to create a multi-layered defense against exposure.

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Emergency Procedures

Pre-planning is critical for an effective emergency response. All laboratory personnel must be familiar with these procedures and the location of all safety equipment.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it separated from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

References

- Title: Formaldehyde Spill Protocol for Laboratory Personnel. Source: Environmental Health & Safety, University of Rochester. URL: [Link]

- Title: Formaldehyde - Incident management. Source: GOV.UK. URL: [Link]

- Title: 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614. Source: PubChem. URL: [Link]

- Title: Spill Control/Emergency Response - EHSO Manual 2025-2026. Source: Oakland University. URL: [Link]

- Title: Chemical Spill Procedures. Source: Environmental Health & Safety, University of Toronto. URL: [Link]

- Title: BENZALDEHYDE. Source: Techno PharmChem. URL: [Link]

- Title: Spills, Leaks & Odors: Emergency Situations. Source: Protect IU, Indiana University. URL: [Link]

- Title: Benzaldehyde Safety Guide. Source: AHCES Blog. URL: [Link]

A Technical Guide to 3-(4-Bromophenyl)propanal for Advanced Research and Drug Development

Introduction: Navigating the Chemical Landscape of a Versatile Aldehyde

For the discerning researcher in organic synthesis and drug discovery, the strategic selection of building blocks is paramount. 3-(4-Bromophenyl)propanal (CAS No. 80793-25-5) emerges as a valuable synthon, offering a unique combination of a reactive aldehyde functionality and a versatile brominated aromatic ring. This guide provides an in-depth exploration of its commercial availability, synthesis, and critical applications, tailored for professionals engaged in the development of novel therapeutics. A crucial point of clarification is the common confusion with its corresponding alcohol, 3-(4-bromophenyl)-1-propanol (CAS No. 25574-11-2). This guide will focus exclusively on the aldehyde, providing the necessary technical details to ensure its correct identification and utilization.

Section 1: Commercial Sourcing and Procurement of this compound

The accessibility of high-quality starting materials is the foundation of any successful research campaign. This compound is commercially available from a range of specialized chemical suppliers. The typical purity offered is around 95%, which is generally suitable for most synthetic applications, though further purification may be required for sensitive downstream processes. When procuring this reagent, it is essential to verify the CAS number (80793-25-5) to avoid the inadvertent purchase of the corresponding alcohol.

Below is a comparative table of representative suppliers for this compound:

| Supplier | Product Number | Purity | Pack Sizes |

| ChemUniverse | P78900 | 95% | 1g |

| CymitQuimica | IN-DA0051ER | Not Specified | 100mg, 250mg, 1g, 5g, 10g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Section 2: Synthetic Routes and Mechanistic Considerations

The primary and most reliable method for the preparation of this compound is the mild oxidation of its precursor, 3-(4-bromophenyl)-1-propanol. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid. Two of the most effective and widely adopted methods in modern organic synthesis are the Dess-Martin oxidation and the Swern oxidation.

Dess-Martin Oxidation: A High-Yield and Operationally Simple Protocol

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a selective and mild oxidation of primary alcohols to aldehydes under neutral conditions.[1] The reaction is typically fast, high-yielding, and compatible with a wide range of functional groups, making it a preferred choice in complex molecule synthesis.[2]

Reaction Scheme:

Figure 1: Dess-Martin Oxidation of 3-(4-bromophenyl)-1-propanol.

Detailed Experimental Protocol:

-

Setup: To a solution of 3-(4-bromophenyl)-1-propanol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.[3]

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of a 1:1:1 mixture of saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water.

-

Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Swern Oxidation: A Classic and Versatile Alternative

The Swern oxidation is another powerful method for the conversion of primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine (Et3N).[5] While it requires cryogenic conditions, it is known for its high yields and compatibility with sensitive substrates.

Reaction Scheme:

Figure 2: Swern Oxidation of 3-(4-bromophenyl)-1-propanol.

Detailed Experimental Protocol:

-

Activation: To a solution of oxalyl chloride (1.2 equivalents) in DCM at -78 °C, slowly add a solution of DMSO (2.4 equivalents) in DCM. Stir the mixture for 10 minutes.[6]

-

Alcohol Addition: Add a solution of 3-(4-bromophenyl)-1-propanol (1.0 equivalent) in DCM to the reaction mixture dropwise, maintaining the temperature at -78 °C. Stir for 20 minutes.[6]

-

Base Addition: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 10 minutes at -78 °C before allowing the reaction to warm to room temperature.[6]

-

Work-up: Quench the reaction with water and adjust the pH of the aqueous layer to ~4 with 1 M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 4-bromophenyl motif is a common feature in a multitude of pharmacologically active compounds, serving as a handle for further functionalization via cross-coupling reactions or as a key pharmacophoric element. The propanal side chain provides a reactive point for the construction of more complex molecular architectures.

While direct examples of this compound in late-stage clinical candidates are not prominently published, its utility can be inferred from the synthesis of structurally related compounds with significant biological activity. For instance, the bromophenyl group is a key component in a variety of agents targeting the central nervous system (CNS) and cardiovascular diseases.[7][8][9][10]

Hypothetical Synthetic Application Workflow:

Figure 3: Potential synthetic pathways leveraging this compound.

The aldehyde functionality can readily undergo reactions such as Wittig olefination or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. The bromo-aromatic ring can then be elaborated using palladium-catalyzed cross-coupling reactions to build molecular complexity, a common strategy in modern drug discovery. For example, the synthesis of certain anticonvulsants and CNS agents has involved the use of 4-bromophenyl precursors.[8][11]

Section 4: Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Liquid |

| CAS Number | 80793-25-5 |

Analytical Data:

While a publicly available, high-resolution NMR spectrum for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The aldehyde proton would appear as a triplet around δ 9.8 ppm. The aromatic protons would appear as two doublets in the aromatic region (approximately δ 7.1-7.5 ppm). The two methylene groups would appear as triplets or multiplets between δ 2.7-3.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 200 ppm. The aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom being less shielded. The two aliphatic carbons would appear in the upfield region. The SpectraBase for the isomeric 3-(2-Bromophenyl)propanal shows characteristic shifts that can be used for comparison.[12]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of structurally similar compounds, such as 3-(4-bromophenyl)propionic acid and 3-(4-bromophenyl)propionitrile, provide valuable guidance.[13][14]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular scaffolds. By understanding its commercial sources, synthetic routes, and safe handling procedures, researchers can effectively incorporate this versatile aldehyde into their synthetic strategies to accelerate the discovery of novel therapeutic agents.

References

-

ChemUniverse. This compound [P78900]. Available from: [Link]

-

LookChem. 3-(4-Bromophenyl)propan-1-ol. Available from: [Link]

-

Chemistry LibreTexts. Swern oxidation. Available from: [Link]

-

Organic Syntheses. Synthesis of α-Bromoacetyl MIDA Boronate. Available from: [Link]

-

MSU chemistry. Swern Oxidation Proceedure. Available from: [Link]

-

Wikipedia. Dess–Martin oxidation. Available from: [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]

-

Harvard University. (1) synthesis of dess-martin-periodinane. Available from: [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... Available from: [Link]

-

PubChem. 3-(4-Bromophenyl)propan-1-ol. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003366). Available from: [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]

-

PubMed. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. Available from: [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

-

Chemistry LibreTexts. Swern Oxidation. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. 3-(2-Bromophenyl)propanal - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr. Available from: [Link]

-

PubMed. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. Available from: [Link]

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Available from: [Link]

-

University of Calgary. 13C NMR of 1-Propanol. Available from: [Link]

-

Fiveable. Cardiovascular drugs | Medicinal Chemistry Class Notes. Available from: [Link]

-

Chemsrc. CAS#:80272-20-4 | 3-(4-bromophenyl)-3-phenyl-propanoic acid. Available from: [Link]

-

ResearchGate. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Available from: [Link]

-

ResearchGate. Facile Synthesis of Propranolol and Novel Derivatives. Available from: [Link]

-

PubMed. 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. Available from: [Link]

-

Chemistry LibreTexts. Cardiovascular Drugs. Available from: [Link]

Sources

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of 3-(4-Bromophenyl)propanal for Drug Discovery

Abstract

This compound is a versatile bifunctional molecule that serves as a crucial building block in modern medicinal chemistry and drug development. Its aldehyde group offers a reactive handle for a multitude of chemical transformations, while the brominated phenyl ring provides a site for cross-coupling reactions and acts as a key pharmacophoric element or a precursor to other functional groups. This technical guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this compound. We will detail key chemical transformations, including oxidation, reduction, olefination, and heterocyclic ring formation, with a special focus on their application in constructing pharmacologically relevant scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The Core Moiety: Synthesis and Characterization of this compound

The utility of any chemical scaffold begins with its reliable synthesis and thorough characterization. This compound is most commonly prepared via the selective oxidation of its corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol.

Synthesis via Oxidation

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are preferred. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are standard choices that provide high yields of the desired aldehyde with minimal side-product formation. The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (DCM) at room temperature.

-

Causality of Experimental Choice: Using a stoichiometric, non-aqueous oxidant like PCC or DMP prevents the formation of the gem-diol intermediate that would be susceptible to further oxidation to the carboxylic acid, a common issue with aqueous oxidants like chromic acid. Anhydrous conditions are paramount for halting the reaction at the aldehyde stage.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of the synthesized aldehyde before its use in downstream applications.

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Typically a colorless to pale yellow oil |

| Boiling Point | ~162°C at 2.5 Torr |

| ¹H NMR (CDCl₃) | δ ~9.8 (t, 1H, CHO), 7.4 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.7 (t, 2H, CH₂-CHO) |

| ¹³C NMR (CDCl₃) | δ ~201 (CHO), 139 (Ar-C), 132 (Ar-CH), 130 (Ar-CH), 120 (Ar-C-Br), 45 (CH₂-CHO), 28 (Ar-CH₂) |

| IR (neat) | ~1725 cm⁻¹ (C=O stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Key Chemical Transformations and Derivative Synthesis

The true power of this compound lies in its reactivity, enabling the synthesis of a diverse library of derivatives.

Oxidation to Arylpropionic Acids

Controlled oxidation can convert the aldehyde to 3-(4-bromophenyl)propionic acid. This derivative class is significant, as arylpropionic acids are a well-known class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. The bromo-substituent can be retained as a bioisostere for other groups or used as a handle for further modification via cross-coupling reactions.

-

Synthetic Approach: A common method involves using Jones' reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate. The reaction is typically vigorous and requires careful temperature control.

-

Medicinal Chemistry Relevance: The resulting acid can be used as a starting point for synthesizing novel NSAID analogs or ester/amide prodrugs to improve pharmacokinetic properties.

Reduction to Arylpropanols

Reduction of the aldehyde functionality yields 3-(4-bromophenyl)propan-1-ol, a stable precursor that is often the commercial starting material for the aldehyde itself[2][3][4][5][6].

-

Synthetic Approach: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and highly effective reagent for this transformation, offering excellent chemoselectivity for the aldehyde over the aryl bromide.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity[7][8][9]. This reaction allows for the extension of the carbon chain and the introduction of diverse functionalities.

-

Mechanism Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion[8][9][10].

-

Application: Reacting this compound with various Wittig reagents can generate a library of substituted styrenyl compounds. For example, reaction with benzyltriphenylphosphonium ylide yields a stilbene derivative, a scaffold present in many biologically active compounds. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions[7].

Caption: The Pictet-Spengler Reaction Pathway.

Applications in Drug Discovery

Derivatives of this compound are being investigated across multiple therapeutic areas. The bromophenyl moiety is a common feature in many CNS-active agents and other drugs.

-

Antifungal/Antimicrobial Agents: The core structure is related to compounds showing antifungal properties. For instance, studies on bromophenyl-containing hydrazide and benzophenone derivatives have demonstrated notable activity against various fungal strains.[11][12][13]

-

Anticancer Agents: The 1,2,4-triazole heterocycle, which can be synthesized from precursors related to the bromophenyl structure, has shown promise in anticancer research. Analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been evaluated against numerous cancer cell lines, with some compounds showing significant growth inhibition.[14]

-